molecular formula C13H12ClFN2OS B7499981 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B7499981
M. Wt: 298.76 g/mol
InChI Key: ZGJLKWPNRPHRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase JMJD3, which is involved in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide involves the inhibition of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji family of histone demethylases, which are involved in the regulation of gene expression by removing methyl groups from histone proteins. JMJD3 specifically demethylates the lysine 27 residue of histone H3 (H3K27), which is associated with the activation of gene expression. Inhibition of JMJD3 by 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide leads to the accumulation of H3K27me3, which is associated with the repression of gene expression.
Biochemical and Physiological Effects
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects. Inhibition of JMJD3 by 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been shown to suppress the expression of pro-inflammatory genes, such as IL-6, IL-8, and TNF-α, in macrophages and microglia. 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has also been shown to promote the differentiation of stem cells into various cell types, including neurons, adipocytes, and osteoblasts. In addition, 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide in lab experiments is its specificity for JMJD3. 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been shown to have minimal effects on other histone demethylases, such as JMJD2A and JMJD2B. This specificity allows for the selective inhibition of JMJD3 and the study of its biological functions. However, one of the limitations of using 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide is its potential toxicity. 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been shown to have cytotoxic effects on some cell types at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide in scientific research. One potential direction is the study of its effects on epigenetic regulation in various biological processes, such as aging, neurodegeneration, and stem cell differentiation. Another potential direction is the development of more potent and selective inhibitors of JMJD3, which may have therapeutic applications in the treatment of inflammatory diseases, cancer, and other diseases associated with dysregulated gene expression.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide involves several steps. The first step is the synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine, which is achieved through the reaction of 4-fluorophenyl isothiocyanate with 2-aminothiazole. The second step is the synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-yl)butan-1-amine, which is achieved through the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with 4-chlorobutanoyl chloride. The final step is the synthesis of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide, which is achieved through the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-yl)butan-1-amine with acetic anhydride.

Scientific Research Applications

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been extensively used in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase JMJD3, which is involved in the regulation of gene expression. JMJD3 is known to be involved in various biological processes, including inflammation, cell differentiation, and cancer progression. Inhibition of JMJD3 by 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been shown to suppress the expression of pro-inflammatory genes, promote the differentiation of stem cells, and inhibit the growth of cancer cells.

properties

IUPAC Name

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c14-7-1-2-12(18)17-13-16-11(8-19-13)9-3-5-10(15)6-4-9/h3-6,8H,1-2,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJLKWPNRPHRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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